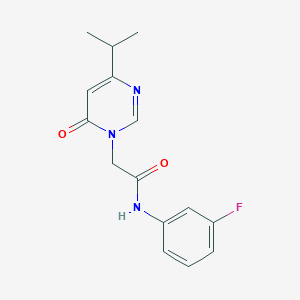

N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with an isopropyl group at the 4-position and a 3-fluorophenyl moiety attached via an acetamide linker. Its molecular formula is C₁₅H₁₇FN₃O₂, with a molecular weight of 289.32 g/mol. The compound’s structure combines a fluorinated aromatic ring, a heterocyclic pyrimidinone system, and a branched alkyl substituent, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated and heterocyclic motifs.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10(2)13-7-15(21)19(9-17-13)8-14(20)18-12-5-3-4-11(16)6-12/h3-7,9-10H,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAZARQZIMBHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidinyl intermediate.

Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidinone-Based Analogues

N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide (P574-4535)

- Molecular Formula : C₁₇H₁₉FN₄O₃

- Molecular Weight : 346.36 g/mol

- Key Differences :

- Replaces the isopropyl group with a methyl substituent at the 4-position of the pyrimidinone ring.

- Impact: The morpholine group increases molecular weight and polarity compared to the target compound, which may influence solubility and membrane permeability .

N-(3,5-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

- Molecular Formula : C₁₇H₁₈F₂N₄O₃

- Molecular Weight : 364.35 g/mol

- Key Differences :

- Features a 3,5-difluorophenyl group instead of 3-fluorophenyl.

Acetamide-Linked Fluorinated Compounds

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Molecular Formula: C₂₀H₂₂FN₅O Molecular Weight: 375.42 g/mol Key Differences:

- Replaces the pyrimidinone core with an indazole ring.

- Biological Relevance: Inhibits Trypanosoma brucei TRYS with an EC₅₀ of 6.9 ± 0.2 µM, suggesting fluorophenyl-acetamide derivatives may exhibit antiparasitic activity. Structural differences (indazole vs. pyrimidinone) highlight the importance of heterocycle selection in target engagement .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Key Substituents |

|---|---|---|---|---|

| Target Compound | 289.32 | 2.1 | 4 | 3-Fluorophenyl, 4-isopropyl |

| P574-4535 | 346.36 | 1.8 | 7 | 3-Fluorophenyl, 4-methyl, morpholine |

| N-(3,5-difluorophenyl) analogue (from [5]) | 364.35 | 2.3 | 7 | 3,5-Difluorophenyl, 4-methyl |

| DDU86439 | 375.42 | 3.0 | 5 | 3-Fluorophenyl, indazole, dimethylamino |

Observations :

- The target compound’s lower molecular weight and moderate LogP suggest favorable drug-likeness compared to bulkier analogues like DDU86437.

Biological Activity

N-(3-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 315.37 g/mol

- CAS Number : 1209576-67-9

This compound features a pyrimidine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The specific synthetic pathways can vary, but they often include the introduction of the isopropyl group and the fluorophenyl moiety through nucleophilic substitutions or coupling reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation showed that treatment with this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Case Studies

- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. The study also reported increased levels of pro-apoptotic proteins such as Bax, suggesting a mechanism involving mitochondrial pathways.

- Animal Model for Inflammation : Another study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects in a rat model induced with carrageenan. The results indicated a significant reduction in paw edema, supporting the compound's potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.